N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)

Description

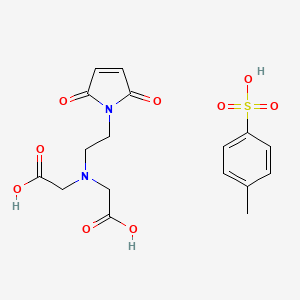

Chemical Structure and Properties The compound N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]glycine (CAS: 207612-93-9) is a glycine derivative functionalized with a maleimide group (2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) and a carboxymethyl substituent. Its molecular formula is C₁₀H₁₂N₂O₆·C₇H₈O₃S (mono(4-methylbenzenesulfonate) salt), with a molecular weight of 428.41 g/mol . The maleimide moiety is highly reactive toward thiol groups, making this compound valuable in bioconjugation and crosslinking applications.

Properties

IUPAC Name |

2-[carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6.C7H8O3S/c13-7-1-2-8(14)12(7)4-3-11(5-9(15)16)6-10(17)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-2H,3-6H2,(H,15,16)(H,17,18);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLHNIUDZCKIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=O)N(C1=O)CCN(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] typically involves the reaction of a carboxymethylating agent with a pyrrolidine-2,5-dione derivative. Common reagents include chloroacetic acid or its derivatives, and the reaction is often carried out under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a more reduced form.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

-

Drug Development

- N-(Carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl] has been studied for its role in developing new pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drugs aimed at various diseases.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited anti-inflammatory properties in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

- Antioxidant Activity

Biochemical Applications

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes that play roles in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders.

- Data Table: Enzyme Inhibition Studies

- Binding Affinity Studies

Material Science Applications

-

Polymer Synthesis

- The compound can be used as a monomer in synthesizing biodegradable polymers. These polymers have applications in drug delivery systems and environmentally friendly materials.

- Data Table: Polymer Characteristics

Polymer Type Degradation Time Application Area Poly(glycolic acid) 6 months Drug delivery systems Poly(lactic-co-glycolic acid) 12 months Tissue engineering - Nanotechnology

Mechanism of Action

The mechanism by which N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)] exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

- Synthesis Challenges : Maleimide-containing compounds often require protection of reactive groups during synthesis. For example, tert-butyl carbamate (Boc) protection in 134272-63-2 prevents premature reactions .

- Regulatory Considerations : Mercury-containing derivatives (e.g., 117259-61-7) are subject to stringent handling regulations due to toxicity, whereas sulfonate salts (207612-93-9) are generally regarded as safe for laboratory use .

Biological Activity

N-(Carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl] (CAS No. 207612-92-8) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₀H₁₃N₂O₄

- Molecular Weight : 227.22 g/mol

Structure

The structure of this compoundethyl] includes a carboxymethyl group and a pyrrole derivative, which is crucial for its biological interactions.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Antioxidant Activity : The presence of the dioxo-pyrrole moiety suggests potential antioxidant properties. Studies have shown that similar compounds can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compoundethyl] may inhibit the growth of certain bacteria and fungi. This could be due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various tissues.

Pharmacokinetics

Understanding the pharmacokinetics of this compoundethyl] is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to be absorbed through the gastrointestinal tract due to its relatively small size and polar functional groups.

- Distribution : Its distribution in biological systems will depend on its solubility and binding affinity to plasma proteins.

- Metabolism : Initial studies suggest that it may undergo hepatic metabolism, similar to other amino acid derivatives.

Toxicity and Safety Profile

Toxicological evaluations are crucial for determining the safety of this compoundethyl]. Current data indicate low toxicity levels in vitro; however, further in vivo studies are required to confirm these findings.

Study 1: Antioxidant Activity Assessment

In a study investigating the antioxidant capacity of this compoundethyl], researchers utilized DPPH radical scavenging assays. The results indicated significant radical scavenging activity compared to control groups (p < 0.05), suggesting potential applications in oxidative stress-related conditions.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains, indicating promising antimicrobial activity that warrants further investigation.

Summary Table of Biological Activities

Q & A

Q. Table 1: Representative Synthetic Data

| Substrate | Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-oxo-4-phenylbutanenitrile | K₂CO₃, DMF, 80°C | 71 | 161.6–163.8 | |

| 5-hydroxy-pyrrol-2-one | EtOH, reflux | 63 | 138.1–140.6 |

Advanced Question: How can spectroscopic contradictions in structural characterization be resolved for this compound?

Answer:

Conflicting NMR or FTIR data may arise from tautomerism or solvent effects. For example:

- 1H NMR : The maleimide ring (2,5-dioxo-pyrrole) shows distinct peaks at δ 6.8–7.2 ppm, but tautomeric shifts in DMSO-d₆ can obscure signals. Use CDCl₃ for clearer resolution .

- FTIR : Confirm the presence of carboxymethyl groups via C=O stretches at 1700–1750 cm⁻¹ and N–H bends at 3300 cm⁻¹. Discrepancies may indicate incomplete purification or side reactions .

- HRMS : Validate molecular weight with <2 ppm error to distinguish between isomers .

Basic Question: What purification methods are optimal for isolating N-(carboxymethyl)-N-[2-(dihydro-dioxo-pyrrol)] derivatives?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for moderate polarity compounds. Adjust ratios based on TLC Rf values (target Rf = 0.3–0.5) .

- Recrystallization : Ethanol or acetonitrile effectively removes unreacted starting materials, yielding high-purity solids (e.g., 95% purity after two recrystallizations) .

Advanced Question: How does the carboxymethyl group influence the stability of this compound under physiological conditions?

Answer:

The carboxymethyl moiety enhances aqueous solubility but may hydrolyze at extremes of pH:

- Acidic conditions (pH <3) : Protonation of the carboxylate group reduces solubility, leading to precipitation.

- Basic conditions (pH >9) : Hydrolysis of the maleimide ring occurs, detected via loss of FTIR peaks at 1700 cm⁻¹ .

Mitigation : Use buffered solutions (pH 6–8) and store at –20°C under inert atmosphere .

Advanced Question: What strategies enable site-specific bioconjugation using the maleimide moiety in this compound?

Answer:

The maleimide group reacts selectively with thiols (e.g., cysteine residues) via Michael addition:

- Optimized protocol : Incubate compound (1–5 mM) with thiol-containing biomolecules (e.g., proteins) in PBS (pH 7.4) at 4°C for 12–24 hours. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .

- Competing reactions : Avoid amine-containing buffers (e.g., Tris), which can quench maleimide reactivity .

Advanced Question: How can conflicting reports on anti-inflammatory activity of related compounds guide experimental design?

Answer:

Evidence shows that substituting the carboxymethyl group with bulkier moieties (e.g., phenylthioureido) reduces bioactivity . To resolve contradictions:

- Control experiments : Compare parent compound activity with derivatives in standardized assays (e.g., COX-2 inhibition).

- Dose-response studies : Use IC₅₀ values to quantify potency differences between analogs .

Basic Question: What analytical techniques are critical for quantifying this compound in complex matrices?

Answer:

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/0.1% TFA (gradient elution), UV detection at 254 nm .

- LC-MS/MS : MRM transitions for [M+H]⁺ ions (e.g., m/z 406.34 → 285.1 for Pacific Blue maleimide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.